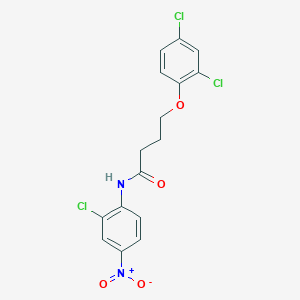![molecular formula C19H21ClN2O2S B4890583 4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890583.png)
4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide, also known as CMY-4, is a synthetic compound that belongs to the carbapenem class of antibiotics. It was first synthesized in the early 2000s and has since been studied extensively for its potential use as a broad-spectrum antibiotic.
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide is similar to that of other carbapenems. It works by inhibiting bacterial cell wall synthesis, leading to cell death. It also has the ability to penetrate bacterial cell membranes, allowing it to target intracellular pathogens.
Biochemical and Physiological Effects:
4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a number of bacterial species, including those that are resistant to other antibiotics. It has also been shown to have low toxicity in animal studies, suggesting that it may be safe for use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide is its broad-spectrum activity, which makes it a potentially useful antibiotic for a wide range of infections. However, one of the limitations of 4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide is that it may be less effective against certain bacterial species, such as those that produce extended-spectrum beta-lactamases (ESBLs).
Direcciones Futuras
There are a number of potential future directions for research on 4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide. One area of interest is the development of new formulations or delivery methods that may improve its effectiveness or reduce its toxicity. Another area of interest is the study of the mechanisms underlying bacterial resistance to 4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide, which may help to inform the development of new antibiotics. Finally, there is interest in the use of 4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide as a tool for studying bacterial physiology and metabolism, which may provide insights into the basic biology of these organisms.
Métodos De Síntesis
The synthesis of 4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide involves the reaction of 3-chloro-4-methylaniline with butyl isocyanate to form the corresponding urea derivative. This is then reacted with carbon disulfide to form the thioamide intermediate, which is then coupled with 4-aminobenzoyl chloride to form the final product.
Aplicaciones Científicas De Investigación
4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential use as an antibiotic due to its broad-spectrum activity against both gram-positive and gram-negative bacteria. It has been shown to be effective against a number of clinically important pathogens, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
Propiedades
IUPAC Name |
4-butoxy-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S/c1-3-4-11-24-16-9-6-14(7-10-16)18(23)22-19(25)21-15-8-5-13(2)17(20)12-15/h5-10,12H,3-4,11H2,1-2H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMNAJOEJKSECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

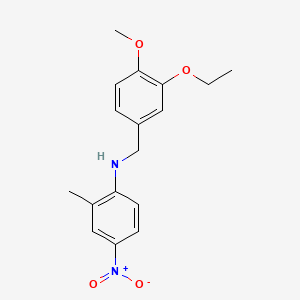
![N-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-N-methylglycine](/img/structure/B4890513.png)
![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N,N-diethylacetamide](/img/structure/B4890521.png)
![ethyl 4-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4890531.png)
![[methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide](/img/structure/B4890533.png)
![4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4890544.png)
![4-methoxy-N-{[4-(2-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}benzamide](/img/structure/B4890552.png)
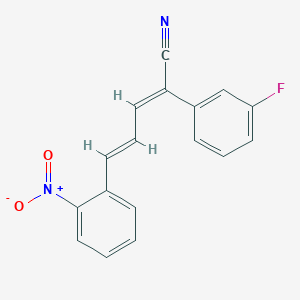
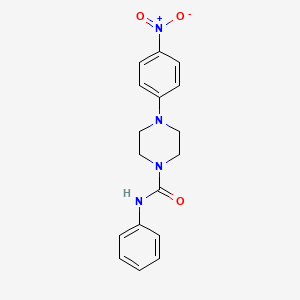
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890571.png)
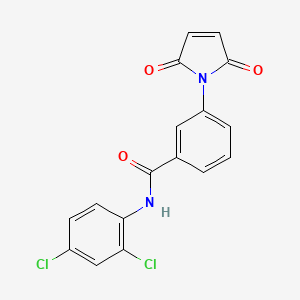
![4,10-dicyclopropyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4890579.png)
![6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4890588.png)
